Product packaging for 4-(4-Trifluoromethoxyphenyl)phenol(Cat. No.:CAS No. 173025-79-1)

4-(4-Trifluoromethoxyphenyl)phenol

Cat. No.: B180345
CAS No.: 173025-79-1
M. Wt: 254.2 g/mol
InChI Key: BQHPTVCTYWEKJL-UHFFFAOYSA-N
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Description

4-(4-Trifluoromethoxyphenyl)phenol is a chemical compound of interest in organic chemistry and materials science research. Compounds featuring phenol and trifluoromethoxy-phenyl motifs are frequently investigated as key intermediates in synthetic chemistry. They are commonly utilized in the development of more complex molecular structures, particularly in pharmaceutical and advanced materials research, where the introduction of fluorine-containing groups can significantly alter a compound's electronic properties, metabolic stability, and lipophilicity. Researchers value this structural motif for its potential application in creating novel compounds with tailored properties. The integration of phenoxy and trifluoromethoxyphenyl components into a single framework makes it a potential building block for synthesizing ligands, polymers, and active pharmaceutical ingredients (APIs). Specific research applications and mechanistic studies for this exact compound are an area of ongoing scientific exploration. This product is classified as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9F3O2 B180345 4-(4-Trifluoromethoxyphenyl)phenol CAS No. 173025-79-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHPTVCTYWEKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475712
Record name 4-(4-TRIFLUOROMETHOXYPHENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173025-79-1
Record name 4-(4-TRIFLUOROMETHOXYPHENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 4 Trifluoromethoxyphenyl Phenol and Its Analogues

Established Synthetic Routes and Reaction Optimizations

Established methods for the synthesis of 4-(4-Trifluoromethoxyphenyl)phenol and related diaryl ethers primarily rely on condensation and coupling reactions involving phenol (B47542) derivatives and halogenated precursors. These routes have been refined over time to improve yields and reaction conditions.

Phenol-Based Condensation and Coupling Reactions

The Ullmann condensation is a cornerstone in the synthesis of diaryl ethers. This reaction traditionally involves the copper-catalyzed coupling of a phenol with an aryl halide at elevated temperatures. nih.goviitk.ac.in Modern iterations of this reaction have introduced ligands that allow for milder conditions and improved efficiency. For the synthesis of a this compound analogue, a modified Ullmann condensation can be employed, coupling 4-trifluoromethoxyphenol with a suitable aryl bromide. The use of N,N-dimethylglycine as a ligand for the copper(I) catalyst has been shown to be effective in similar syntheses. lfrueh.com

Another significant phenol-based coupling strategy is the Chan-Lam coupling, which utilizes arylboronic acids as the coupling partner for phenols, catalyzed by copper salts like copper(II) acetate. google.com This method offers the advantage of often proceeding at room temperature and tolerating a wide array of functional groups. google.com

A representative Ullmann condensation for an analogue is detailed in the table below.

Precursor 1Precursor 2CatalystLigandBaseSolventTemp. (°C)Time (h)ProductRef
4-Trifluoromethoxyphenol4-Bromophenylacetic acidCuClN,N-dimethylglycineK₂CO₃DMF1603.52-(4-(4-(Trifluoromethoxy)phenoxy)phenyl)acetic acid lfrueh.com

Strategies Involving Halogenated Precursors

Halogenated aromatic compounds are critical precursors for the synthesis of diaryl ethers, serving as the electrophilic partner in cross-coupling reactions. The reactivity of the aryl halide is a key factor, with aryl iodides being the most reactive, followed by bromides and then chlorides. organic-chemistry.org This reactivity trend holds for both copper-catalyzed (Ullmann) and palladium-catalyzed (Buchwald-Hartwig) reactions.

The choice of halogenated precursor impacts the required reaction conditions. While aryl iodides and bromides can often be coupled under relatively mild conditions, the activation of aryl chlorides typically requires more specialized and reactive catalyst systems. wikipedia.org For the synthesis of this compound, potential halogenated precursors could include 1-bromo-4-(trifluoromethoxy)benzene (B1268045) coupling with hydroquinone, or 4-bromophenol (B116583) coupling with a suitable trifluoromethoxy-substituted aryl partner.

Advanced Catalytic Approaches in Compound Synthesis

Advances in catalysis have revolutionized the synthesis of diaryl ethers, offering milder conditions, broader substrate scope, and higher yields compared to traditional methods.

Transition-Metal-Catalyzed Cross-Coupling Strategies for C-O Bond Formation

The Buchwald-Hartwig amination protocol has been extended to C-O bond formation, representing a powerful palladium-catalyzed method for synthesizing diaryl ethers. chemeurope.comalfa-chemistry.com This reaction couples aryl halides or triflates with phenols and has become a primary alternative to the Ullmann reaction. chemeurope.com The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and finally, reductive elimination to yield the diaryl ether and regenerate the catalyst. rsc.orgumass.edu The choice of phosphine (B1218219) ligand is crucial for the reaction's success, with bulky, electron-rich ligands generally providing the best results. iitk.ac.in

The synthesis of complex molecules containing the 4-(4-trifluoromethoxy)phenoxy moiety has been achieved using palladium-catalyzed coupling conditions, highlighting the utility of this approach.

Aryl HalidePhenolCatalystLigandBaseSolventApplicationRef
4-Bromophenol derivative4-(4-(Trifluoromethoxy)phenoxy)piperidinePalladium CatalystNot SpecifiedNot SpecifiedNot SpecifiedSynthesis of Delamanid analogue

Development of Heterogeneous Catalytic Systems

To address challenges associated with catalyst cost, separation, and recycling in homogeneous catalysis, significant research has focused on developing heterogeneous catalytic systems. These systems typically involve immobilizing the active metal catalyst, such as copper or palladium, onto a solid support. Supports like magnetic nanoparticles, graphene, and carbon nanotubes have been successfully used. rsc.org

For Ullmann-type C-O cross-coupling reactions, copper nanoparticles (CuNPs) and copper oxide nanoparticles (CuONPs) have been shown to be effective heterogeneous catalysts. rsc.org These nanocatalysts offer a high surface-area-to-volume ratio, which can lead to enhanced catalytic activity under milder, often ligand-free, conditions. A key advantage is the ability to easily separate the catalyst from the reaction mixture, for instance, by using an external magnet for magnetic nanoparticles, allowing for multiple reuse cycles without a significant loss of activity. rsc.org

Novel Synthetic Route Development

Research into new synthetic routes for diaryl ethers continues to expand the toolkit available to chemists. One innovative approach involves the use of nitroarenes as coupling partners for phenols, catalyzed by palladium or copper systems. lfrueh.com This method provides an alternative to using aryl halides. Another novel strategy employs diaryliodonium salts for the O-arylation of phenols, which can proceed under mild conditions. lfrueh.com These emerging methods offer alternative pathways that may provide advantages for specific substrates or avoid the use of halogenated precursors altogether.

Exploration of Efficient and Sustainable Synthetic Pathways

The synthesis of biaryl compounds, such as this compound, has traditionally been approached through methods like the Ullmann reaction. organic-chemistry.org However, contemporary organic synthesis favors more efficient and sustainable palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. tcichemicals.com

Suzuki-Miyaura Coupling: This reaction is a highly versatile and powerful method for creating C-C bonds. tcichemicals.com The synthesis of this compound via this pathway typically involves the reaction of an aryl boronic acid or boronate ester with an aryl halide or triflate in the presence of a palladium catalyst and a base. tcichemicals.commdpi.com A plausible and efficient route would be the coupling of 4-(trifluoromethoxy)phenylboronic acid with a suitable 4-halophenol, such as 4-bromophenol. The hydroxyl group of the phenol may require protection during the reaction to prevent side reactions, followed by a deprotection step to yield the final product. The mild reaction conditions and high tolerance for various functional groups make this a preferred synthetic strategy. tcichemicals.com

Ullmann Reaction: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules at elevated temperatures to form a symmetric biaryl. organic-chemistry.org While effective, traditional Ullmann conditions are often harsh. wikipedia.org Modern modifications, including the use of soluble copper catalysts and specialized ligands, have enabled these reactions to proceed under milder conditions, improving their sustainability and substrate scope. wikipedia.orgbeilstein-journals.org

MethodKey ReagentsCatalystTypical ConditionsAdvantages
Suzuki-Miyaura CouplingAryl Boronic Acid + Aryl HalidePalladium Complex (e.g., Pd(PPh₃)₄)Base (e.g., K₂CO₃), Mild TemperatureHigh yield, mild conditions, functional group tolerance tcichemicals.com
Ullmann ReactionAryl Halide + Aryl HalideCopper (metal or salts)High temperatures (classic) or milder with ligandsEffective for specific substrates, improved with modern ligands organic-chemistry.orgwikipedia.org

Chemo- and Regioselective Functionalization Techniques

Once the this compound core is synthesized, further functionalization must be controlled to target specific positions on the molecule. The reactivity of the two aromatic rings is significantly different. The phenolic ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the hydroxyl group. byjus.com Conversely, the other ring is deactivated by the electron-withdrawing trifluoromethoxy (-OCF₃) group.

This electronic differentiation provides inherent chemoselectivity, with most electrophilic substitution reactions occurring on the phenol ring. nih.govnih.gov The hydroxyl group is a powerful ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. byjus.com Since the para position is already occupied by the trifluoromethoxyphenyl group, further substitution is highly directed to the two ortho positions relative to the -OH group. Recent advances in C-H functionalization provide powerful tools for the direct and selective modification of phenol derivatives. nih.govresearchgate.net

Derivatization Strategies of this compound

Derivatization of this compound can be targeted at three main sites: the phenolic hydroxyl group, the activated aromatic ring, or through the synthesis of more complex structures like Schiff bases.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for derivatization through several classic organic reactions.

Etherification: The phenol can be converted to its corresponding phenoxide ion by treatment with a base. This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to form an ether. Alternatively, Ullmann-type C-O coupling reactions can form diaryl ethers by reacting the phenol with an aryl halide in the presence of a copper catalyst. wikipedia.orgnih.gov

Esterification: Phenolic esters are readily synthesized by reacting the phenol with a carboxylic acid or, more commonly, a more reactive acyl chloride or acid anhydride. researchgate.netmdpi.com These reactions are often catalyzed by an acid or a base. The resulting esters can serve as protecting groups or modify the compound's biological properties. mdpi.com

Aromatic Substitutions and Halogenation Reactions

The electron-rich nature of the phenolic ring makes it highly susceptible to electrophilic aromatic substitution. byjus.com Halogenation is a common example of this type of reaction.

Due to the strong activating effect of the hydroxyl group, phenols can undergo halogenation even without a Lewis acid catalyst, which is typically required for less activated aromatic rings. wikipedia.orglibretexts.org The reaction conditions can be tuned to control the degree of substitution. For instance, treating a phenol with bromine water often leads to the formation of a polybrominated product. byjus.com To achieve selective mono-halogenation at the ortho position of this compound, milder conditions are necessary, such as using bromine in a non-polar solvent like carbon disulfide (CS₂) or chloroform (B151607) at low temperatures. byjus.commlsu.ac.in

ReagentSolventTypical Outcome on PhenolsSelectivity
Br₂Water (Aqueous)Poly-bromination (e.g., 2,4,6-tribromophenol) byjus.comLow (multiple sites react)
Br₂CS₂ or CHCl₃Mono-bromination byjus.commlsu.ac.inHigh (ortho and para isomers)
Cl₂ with Lewis AcidVariousMono- or poly-chlorinationDependent on conditions

Synthesis of Schiff Base Derivatives

Schiff bases are compounds containing an azomethine or imine group (-C=N-) and are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.govmediresonline.org To generate Schiff base derivatives from this compound, the phenolic ring must first be functionalized to introduce a carbonyl group.

A classic and effective method for this transformation is the Reimer-Tiemann reaction . mychemblog.comwikipedia.org This reaction uses chloroform (CHCl₃) and a strong base (like NaOH) to introduce a formyl (-CHO) group onto the aromatic ring, predominantly at the ortho position to the hydroxyl group. jk-sci.comgeeksforgeeks.org

Applying the Reimer-Tiemann reaction to this compound would yield 2-hydroxy-5-(4-trifluoromethoxyphenyl)benzaldehyde. This resulting phenolic aldehyde is a versatile intermediate that can then be condensed with a wide variety of primary amines (R-NH₂) to produce a library of Schiff base derivatives. nih.govnih.gov

StepReaction NameKey ReagentsIntermediate/Product
1: FormylationReimer-Tiemann ReactionCHCl₃, NaOH mychemblog.com2-hydroxy-5-(4-trifluoromethoxyphenyl)benzaldehyde
2: CondensationSchiff Base FormationPrimary Amine (R-NH₂) mediresonline.orgSchiff Base Derivative

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, specific chemical bonds and functional groups can be identified based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides critical information about the functional groups present.

For 4-(4-Trifluoromethoxyphenyl)phenol, the FT-IR spectrum is characterized by several key absorption bands. A prominent, broad band is expected in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak suggests intermolecular hydrogen bonding. Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

The carbon-carbon stretching vibrations within the two aromatic rings give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. The ether linkage (Ar-O-Ar) is expected to show a strong, characteristic asymmetric stretching band around 1240 cm⁻¹. The C-F stretching vibrations associated with the trifluoromethoxy (-OCF₃) group are anticipated to produce very strong and distinct bands in the 1100-1300 cm⁻¹ region, often overlapping with other signals but identifiable by their high intensity.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity
3600-3200 O-H stretch (phenol) Strong, Broad
3100-3000 Aromatic C-H stretch Medium
1600-1450 Aromatic C=C stretch Medium-Strong
~1240 Ar-O-Ar stretch (ether) Strong

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light from a laser source. While FT-IR is sensitive to polar bonds, Raman spectroscopy provides more distinct signals for non-polar and symmetric bonds.

In the FT-Raman spectrum of this compound, the symmetric vibrations of the aromatic rings are expected to be particularly prominent. The C=C stretching vibrations of the benzene (B151609) rings would appear as strong bands in the 1580-1620 cm⁻¹ range. The symmetric "breathing" mode of the phenyl rings, a collective in-plane vibration, typically gives a sharp and intense signal around 1000 cm⁻¹. Vibrations associated with the C-O-C ether linkage and the O-C-F bonds of the trifluoromethoxy group would also be present, though their intensities can vary. Unlike in FT-IR, the O-H stretching vibration is generally weak in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic compounds by mapping the carbon and hydrogen frameworks. It exploits the magnetic properties of atomic nuclei, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopic Data Interpretation

¹H-NMR spectroscopy provides information about the different types of protons in a molecule. The spectrum of this compound would show distinct signals for the aromatic protons and the single phenolic proton.

The phenolic -OH proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but typically falls in the range of δ 5.0-8.0 ppm. The aromatic region (δ 6.8-7.6 ppm) would display signals corresponding to the eight protons on the two phenyl rings. Due to the para-substitution on both rings, the protons on each ring will appear as two distinct sets of doublets, characteristic of an AA'BB' spin system. The protons on the phenol (B47542) ring are influenced by the electron-donating hydroxyl group, while the protons on the other ring are affected by the electron-withdrawing trifluoromethoxy group. This results in four distinct signals in the aromatic region, each integrating to two protons.

Table 2: Predicted ¹H-NMR Chemical Shift Data for this compound

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~7.5 Doublet 2H Aromatic protons ortho to -OAr
~7.2 Doublet 2H Aromatic protons ortho to -OCF₃
~7.0 Doublet 2H Aromatic protons ortho to -OH
~6.9 Doublet 2H Aromatic protons meta to -OCF₃

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopic Data Interpretation

¹³C-NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule and information about their chemical environment. For this compound, due to symmetry, 10 distinct signals are expected in the ¹³C-NMR spectrum out of the 13 total carbon atoms.

The carbon atom attached to the hydroxyl group (C-OH) would appear downfield, typically around δ 150-158 ppm. The carbon of the trifluoromethoxy group (-OCF₃) would also be significantly downfield. The CF₃ carbon itself would appear as a quartet due to coupling with the three fluorine atoms. The remaining eight aromatic carbons would produce six distinct signals in the typical aromatic region of δ 115-160 ppm. The chemical shifts are influenced by the substituents; the carbons on the phenol ring will have different shifts compared to those on the trifluoromethoxy-substituted ring.

Table 3: Predicted ¹³C-NMR Chemical Shift Data for this compound

Chemical Shift (δ ppm) Assignment
~155 C-OH
~148 C-OAr
~145 C-OCF₃
130-115 Aromatic CH carbons

Advanced Multi-Dimensional NMR Techniques for Comprehensive Elucidation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced multi-dimensional NMR techniques are utilized.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this molecule, it would confirm the coupling between the ortho and meta protons on each of the aromatic rings, helping to distinguish the signals from the two different ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each aromatic carbon signal to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across the entire molecule. For instance, it would show correlations from the protons on one ring, through the ether oxygen, to the carbons on the other ring, confirming the 4,4'-substitution pattern of the ether linkage. It would also confirm the assignments of the quaternary (non-protonated) carbons.

Together, these multi-dimensional experiments provide a comprehensive and unequivocal map of the molecular structure of this compound, leaving no ambiguity in the assignment of its complex spectroscopic data.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of organic compounds. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable in the characterization of novel molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules. In a typical ESI-MS experiment, a solution of the analyte is passed through a charged capillary, generating fine droplets. The evaporation of the solvent from these droplets leads to the formation of gas-phase ions, which are then analyzed by the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This technique is instrumental in distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₃H₉F₃O₂), the theoretical exact mass can be calculated. An HRMS analysis would be crucial to confirm this exact mass, thereby verifying the elemental composition of the synthesized compound. While specific HRMS data for this compound is not detailed in the available search results, the expected exact mass would provide unambiguous confirmation of its molecular formula.

Ion Theoretical m/z (ESI-MS) Theoretical Exact Mass (HRMS)
[C₁₃H₈F₃O₂]⁻~253.05C₁₃H₉F₃O₂

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure-property relationships of a compound.

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

The growth of suitable single crystals of this compound would be the first step in its X-ray crystallographic analysis. The diffraction pattern obtained from bombarding the crystal with X-rays can be used to construct an electron density map, from which the positions of the atoms can be determined.

Although a specific single crystal X-ray diffraction analysis for this compound is not described in the provided search results, studies on derivatives of similar phenolic compounds have been reported. For instance, the crystal structure of (E)-2-[(3-Fluorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol, a Schiff base derivative, has been determined, revealing a planar molecular conformation. Such studies on derivatives can provide insights into the potential solid-state packing and intermolecular interactions that might be observed in this compound.

Conformational Analysis and Tautomeric Forms in Crystalline State

The solid-state conformation of this compound, particularly the dihedral angle between the two phenyl rings, would be a key feature revealed by X-ray crystallography. This angle is influenced by steric and electronic effects of the substituents and by intermolecular interactions within the crystal lattice, such as hydrogen bonding involving the phenolic hydroxyl group.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying medium to large-sized molecules. It is extensively used to predict a wide array of properties for phenolic compounds and their derivatives.

Geometry Optimization and Prediction of Molecular Conformations

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the lowest energy state on the potential energy surface. google.com For 4-(4-Trifluoromethoxyphenyl)phenol, this process involves systematically adjusting the bond lengths, bond angles, and dihedral (torsional) angles until a minimum energy conformation is found. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311G(d,p), are employed to calculate the forces on each atom and guide the optimization process. imist.ma

Table 1: Illustrative Geometric Parameters from a DFT Calculation on a Related Compound

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d,p))
Bond LengthC-O (Phenol)~1.36 Å
Bond LengthC-O (Ether)~1.37 Å
Bond LengthO-CF₃~1.38 Å
Bond LengthC-F~1.33 Å
Bond AngleC-O-C (Ether)~118°
Bond AngleC-O-H (Phenol)~109°

Note: Data is illustrative and based on general values for similar functional groups found in related structures from computational studies.

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the molecular geometry is optimized, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies). These calculations also predict the infrared (IR) and Raman spectra of the molecule. researchgate.net By comparing the computed vibrational wavenumbers with experimentally recorded spectra, the accuracy of the optimized geometry can be validated. esisresearch.org

DFT methods can reliably predict the vibrational modes associated with specific functional groups. For this compound, key vibrational modes include:

O-H Stretch: The stretching vibration of the phenolic hydroxyl group, typically appearing as a broad band in the IR spectrum.

C-O Stretch: Vibrations from the phenolic and ether C-O bonds.

C-F Stretches: Strong, characteristic absorptions from the trifluoromethoxy group.

Aromatic C=C Stretches: Vibrations within the phenyl rings.

Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. esisresearch.org Studies on related compounds like N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide and various nitro-substituted phenols have demonstrated excellent correlation between scaled DFT-calculated frequencies and experimental FT-IR and FT-Raman spectra. esisresearch.orgcore.ac.uk

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups

Vibrational ModeTypical Experimental Wavenumber (cm⁻¹)Typical DFT Calculated Wavenumber (cm⁻¹)
O-H stretch3200-3600~3450
Aromatic C-H stretch3000-3100~3080
C=C aromatic stretch1450-1600~1500-1610
C-O-C stretch (ether)1200-1270~1250
C-F stretch (in -OCF₃)1100-1250~1170-1230

Note: Values are illustrative, based on data from computational studies of substituted phenols and trifluoromethoxy-containing compounds. researchgate.netresearchgate.net

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are widely used to compute the energies of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the biphenyl (B1667301) system. The electron-withdrawing nature of the trifluoromethoxy group influences the energies of these orbitals. Studies on related compounds show that the distribution and energies of the HOMO and LUMO are key to understanding charge transfer within the molecule. core.ac.ukresearchgate.net

Table 3: Illustrative Frontier Orbital Energies from a DFT Calculation

ParameterTypical Calculated Value (eV)
HOMO Energy-6.0 to -6.5
LUMO Energy-1.0 to -1.5
HOMO-LUMO Gap (Egap)4.5 to 5.5

Note: These values are representative examples based on DFT calculations for structurally similar aromatic compounds and can vary significantly with the chosen DFT functional and basis set. researchgate.net

Comparison of DFT Methods for Property Prediction

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. Numerous studies have benchmarked different functionals for their ability to predict various properties of organic molecules.

For Geometries: Functionals like PBE0 and B3LYP, especially when paired with a triple-zeta basis set (e.g., def2-TZVP) and a dispersion correction (like D3BJ), generally provide reliable geometries. google.com

For Reaction Energetics: For chemical reactions involving radicals, functionals like M06-2X and CAM-B3LYP have shown excellent performance. researchgate.net

For Spectroscopic Properties: B3LYP is often a reliable choice for predicting vibrational spectra that correlate well with experimental results. esisresearch.org However, for properties like electronic excitations (UV-Vis spectra) and hyperpolarizabilities, range-separated or hybrid functionals such as CAM-B3LYP or ωB97XD may offer superior accuracy. aip.orgnih.gov

A comparative study on substituted phenols found that functionals like B3LYP, B97-D, and PBE0 could all reasonably predict the shifts in O-H vibrational frequencies upon hydrogen bonding, highlighting that different methods can be suitable depending on the specific property of interest. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the phenol and ether groups.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. The hydrogen atom of the phenolic hydroxyl group is a prominent positive site.

Green Regions: Represent areas of neutral potential.

MEP analysis provides a clear picture of the molecule's reactive sites. For instance, in related phenolic compounds, the MEP map clearly identifies the acidic proton and the electron-rich aromatic ring, guiding the understanding of intermolecular interactions like hydrogen bonding. imist.madntb.gov.ua

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into localized, intuitive chemical concepts like bonds, lone pairs, and anti-bonding orbitals. faccts.de This method is particularly useful for quantifying intramolecular charge transfer, hyperconjugative interactions, and resonance effects. taylorandfrancis.com

The key aspect of NBO analysis is the examination of interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of electron delocalization. For this compound, significant interactions would include:

π → π* interactions: Delocalization between the π-orbitals of the two phenyl rings, which is dependent on the planarity of the molecule.

LP → σ* interactions: Delocalization of electron density from the lone pairs (LP) of the oxygen atoms into the anti-bonding (σ*) orbitals of adjacent C-C or C-O bonds. This hyperconjugation stabilizes the molecule.

NBO analysis also provides natural population analysis (NPA) charges, which offer a more chemically intuitive picture of the atomic charges than other methods like Mulliken population analysis. semanticscholar.org In related molecules, NBO analysis has been used to confirm the stability conferred by intramolecular hydrogen bonds and the delocalization of electron density across the molecular framework. taylorandfrancis.comsemanticscholar.org

Thermodynamic Property Calculations and Stability Assessments

The thermodynamic properties of this compound can be rigorously investigated using computational methods, most notably Density Functional Theory (DFT). These calculations are fundamental to assessing the molecule's intrinsic stability and its behavior under various conditions. By solving approximations of the Schrödinger equation, DFT can determine the optimized molecular geometry corresponding to the lowest energy state.

The stability of the molecule is further elucidated by examining its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Representative Calculated Thermodynamic Parameters for a Molecule like this compound at 298.15 K (Note: The following values are illustrative for a molecule of similar complexity and are typically derived from DFT calculations. Specific experimental or calculated values for this compound are not available in the cited sources.)

Thermodynamic ParameterRepresentative ValueUnitSignificance
Enthalpy of Formation (ΔHf°)-kJ/molHeat absorbed or released during formation from elements
Standard Entropy (S°)-J/mol·KMeasure of the molecule's disorder or randomness
Gibbs Free Energy (G°)-kJ/molIndicates the spontaneity of formation and overall stability
HOMO-LUMO Energy Gap (ΔE)-eVCorrelates with chemical stability and reactivity
Dipole Moment (µ)-DebyeMeasures the polarity of the molecule

Hirshfeld Surface Analysis and Examination of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions that stabilize the crystal structure of a compound. nih.govjmaterenvironsci.com This analysis is performed based on crystallographic data, typically obtained from single-crystal X-ray diffraction. The Hirshfeld surface of a molecule is defined as the region in space where the electron density of the sum of spherical atoms for the whole crystal is dominated by that of the molecule .

By mapping properties like dnorm (normalized contact distance) onto this surface, specific intermolecular contacts can be identified. The dnorm surface displays a color spectrum where red spots indicate close intermolecular contacts (shorter than the van der Waals radii), such as strong hydrogen bonds; white areas represent contacts around the van der Waals separation, and blue areas signify regions without significant contact. uantwerpen.be

This visual information is quantified using 2D fingerprint plots, which summarize all the intermolecular interactions and provide a percentage contribution for each type of contact. For a molecule like this compound, which contains hydrogen, carbon, oxygen, and fluorine atoms, a variety of interactions are expected to contribute to the crystal packing. These include:

O—H···O Hydrogen Bonds: Strong interactions involving the phenolic hydroxyl group, which are critical in forming molecular networks.

H···H, C···H/H···C, and F···H/H···F Contacts: These represent a large portion of the total surface area and are crucial for the close packing of molecules. nih.gov

π···π Stacking: Interactions between the aromatic rings of adjacent molecules can further stabilize the structure. researchgate.net

The analysis provides a detailed quantitative breakdown of these forces, which is essential for understanding the supramolecular assembly and the physical properties of the solid-state material. plu.mx

Table 2: Representative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: The percentages are illustrative based on analyses of similar fluorinated phenolic compounds nih.gov and are not specific data for this compound.)

Interaction TypeContribution to Hirshfeld Surface (%)Description
H···H~28-35%van der Waals forces between hydrogen atoms
C···H/H···C~25-30%Interactions involving aromatic and C-H groups
F···H/H···F~20-26%Interactions involving the trifluoromethoxy group
O···H/H···O~5-10%Hydrogen bonding involving the phenol group
F···F~4-5%Contacts between fluorine atoms of adjacent molecules
C···C~1-3%π-π stacking interactions between phenyl rings

Reactivity and Reaction Mechanisms of 4 4 Trifluoromethoxyphenyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic and Trifluoromethoxy Phenyl Rings

Electrophilic aromatic substitution on 4-(4-trifluoromethoxyphenyl)phenol is a complex process due to the presence of multiple directing groups. The phenolic hydroxyl (-OH) group is a strong activating, ortho-, para-directing group, significantly increasing the electron density of the ring to which it is attached. byjus.com Conversely, the trifluoromethoxy (-OCF₃) group is a moderately deactivating, para-directing group due to its strong electron-withdrawing inductive effect. beilstein-journals.org The ether oxygen itself is an ortho-, para-director.

In electrophilic substitution reactions, the phenolic ring is significantly more activated than the trifluoromethoxy-substituted ring. Therefore, substitution is expected to occur predominantly on the hydroxyl-bearing ring. The hydroxyl group directs incoming electrophiles to the positions ortho to it (positions 3 and 5). The para position is already substituted by the phenoxy group.

Nitration: The nitration of phenols can be achieved with various reagents, and the regioselectivity can be influenced by reaction conditions. dergipark.org.tr For instance, treating phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com In the case of this compound, nitration would be expected to occur at the positions ortho to the hydroxyl group. The use of specific catalysts or reagents, such as cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), has been shown to favor ortho-nitration of phenols. arkat-usa.org

Sulfonation: Studies on the sulfonation of 4-(trifluoromethoxy)phenol (B149201) with sulfur trioxide (SO₃) in nitromethane (B149229) have shown that the reaction leads exclusively to sulfonation at the 2-position (ortho to the hydroxyl group). researchgate.net This high regioselectivity underscores the powerful directing effect of the hydroxyl group. Further reaction with excess SO₃ can lead to more complex products. researchgate.net

Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. byjus.com Reaction with bromine water typically leads to polybromination. For monosubstitution, milder conditions are required. For this compound, halogenation would be directed to the 3- and 5-positions.

Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions on phenols can be complicated by the coordination of the Lewis acid catalyst with the phenolic oxygen. However, acylation of biphenyl (B1667301) itself is a known transformation. nih.gov For this compound, acylation would be directed to the activated phenolic ring, ortho to the hydroxyl group.

The table below summarizes the expected major products of electrophilic aromatic substitution on this compound.

ReactionReagentExpected Major Product(s)
NitrationDilute HNO₃3-Nitro-4-(4-trifluoromethoxyphenyl)phenol
SulfonationSO₃ in NitromethaneThis compound-2-sulfonic acid researchgate.net
BrominationBr₂ in CHCl₃3-Bromo-4-(4-trifluoromethoxyphenyl)phenol
Friedel-Crafts AcylationRCOCl, AlCl₃3-Acyl-4-(4-trifluoromethoxyphenyl)phenol

Nucleophilic Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can act as a nucleophile, participating in several characteristic reactions.

Etherification: The hydroxyl group can be converted into an ether linkage through reactions like the Williamson ether synthesis or the Mitsunobu reaction. For example, derivatives have been synthesized via Mitsunobu coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (Ph₃P) to react the phenolic hydroxyl group with an alcohol. This reaction is crucial for creating more complex molecules with specific biological activities.

Esterification (Acylation): Phenols can be readily acylated to form phenolic esters. This can be achieved using acyl chlorides or acid anhydrides, often in the presence of a base. A palladium-catalyzed esterification of aryl fluorosulfates with aryl formates has been developed, and 4-(trifluoromethoxy)phenyl benzoate (B1203000) was synthesized using this method. mdpi.com Another efficient one-pot method for the selective O-acylation of phenols uses organic salts as acylating reagents, mediated by diethylaminosulfur trifluoride (DAST). rsc.org

The table below provides examples of nucleophilic reactions at the hydroxyl group.

Reaction TypeReagents/ConditionsProduct Type
EtherificationR-OH, DEAD, PPh₃ (Mitsunobu)Aryl ether
EsterificationR-COCl, BasePhenyl ester
EsterificationOrganic salt, DASTPhenyl ester rsc.org

Influence of the Trifluoromethoxy Group on Reactivity and Selectivity

Lipophilicity and Metabolic Stability : The presence of the -OCF₃ group generally increases the lipophilicity of a molecule. beilstein-journals.org This property can enhance transport across biological membranes. Furthermore, the C-F bonds are very strong, making the trifluoromethoxy group resistant to metabolic degradation, which is a desirable trait in medicinal chemistry. beilstein-journals.org

Acidity : The electron-withdrawing nature of the trifluoromethoxy group increases the acidity of the phenolic proton compared to unsubstituted phenol (B47542), making the formation of the corresponding phenoxide easier.

In the context of this compound, the -OCF₃ group's primary role in reactivity is to deactivate its own ring, thereby ensuring that electrophilic substitutions occur selectively on the other, more activated phenolic ring. In reactions involving the formation of biphenyl derivatives, such as Suzuki coupling, the electronic properties of the trifluoromethoxy substituent can influence the reaction rates. mdpi.com

Mechanistic Investigations of Derivative Formation and Transformation Pathways

The synthesis of derivatives of this compound often involves well-studied reaction mechanisms.

Suzuki-Miyaura Coupling: The formation of the biphenyl scaffold itself can be achieved via Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoborane compound and an organohalide. mdpi.comgre.ac.uk The catalytic cycle is generally understood to involve three main steps: libretexts.org

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (e.g., a bromo- or iodo-substituted phenol or trifluoromethoxybenzene derivative) to form a palladium(II) species. This step is often rate-determining. libretexts.org

Transmetalation : The organoborane (e.g., (4-(trifluoromethoxy)phenyl)boronic acid) transfers its organic group to the palladium(II) complex, typically in the presence of a base.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the palladium(0) catalyst.

Phenol Oxidation: Mechanistic studies on the oxidation of 4-phenoxyphenol, a closely related structure, by metal-oxo complexes have provided insights into its transformation pathways. These reactions can proceed via either a Hydrogen Atom Transfer (HAT) or a Proton-Coupled Electron Transfer (PCET) mechanism. nih.gov For 4-phenoxyphenol, a deuterium (B1214612) kinetic isotope effect (KIE) of 1.66 to 1.77 was measured, suggesting that proton transfer is involved in the rate-determining step and pointing towards a PCET mechanism. nih.gov

Nucleophilic Aromatic Substitution: The synthesis of certain derivatives may involve nucleophilic aromatic substitution, particularly if one of the rings is activated by strongly electron-withdrawing groups (like a nitro group) in addition to the halide leaving group. This reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The table below outlines the key mechanistic steps for common derivative formation pathways.

ReactionKey Mechanistic StepsIntermediates
Suzuki-Miyaura CouplingOxidative Addition, Transmetalation, Reductive EliminationPd(II) species libretexts.org
Phenol Oxidation (PCET)Concerted transfer of a proton and an electronRadical cation
Nucleophilic Aromatic SubstitutionNucleophilic attack, Loss of leaving groupMeisenheimer complex libretexts.org

Structure Activity Relationship Sar Studies in Molecular Design

Methodological Approaches to SAR Analysis

The exploration of the SAR of 4-(4-Trifluoromethoxyphenyl)phenol and its analogues employs a variety of methodological approaches, ranging from the traditional synthesis of derivatives to sophisticated computational modeling.

Systematic Synthesis of Analogues with Targeted Structural Modifications

A fundamental approach to understanding SAR involves the systematic synthesis of analogues where specific parts of the lead molecule, this compound, are methodically altered. This allows researchers to probe the importance of different structural motifs for biological activity. For instance, in the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO1), various substitutions have been made to the core structure. rsc.org

The synthesis of these analogues often involves multi-step reaction sequences. For example, the preparation of derivatives can start from precursors like 4-(trifluoromethoxy)phenol (B149201), which can be halogenated and then subjected to cross-coupling reactions to build more complex structures. The van Leusen multicomponent reaction is another efficient method for creating polysubstituted imidazoles, which can be analogues of the parent compound. rsc.org

The following table illustrates how systematic modifications to a core structure containing the 4-(trifluoromethoxy)phenyl moiety can influence inhibitory activity against a specific target, in this case, IDO1. rsc.org

Compound IDModification from this compound CoreEnzymatic IC50 (µM)
Compound ACore structure with additional imidazole (B134444) and thiophene (B33073) rings4.5 ± 1.2
Analogue 1Substitution with a halogen on the phenyl ring1.9 ± 0.6
Analogue 2Different halogen substitution pattern4.7 ± 1.1
Analogue 3Introduction of an acetamido group2.8 ± 0.5

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For derivatives related to this compound, QSAR models have been developed to predict their activity and to guide the design of new, more potent analogues. conicet.gov.arnih.gov

These models are built using a dataset of compounds with known activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic, steric, and hydrophobic parameters. Statistical methods are then used to create a model that correlates these descriptors with the observed biological activity. conicet.gov.ar For example, a 3D-QSAR pharmacophore model was successfully used to predict the minimum inhibitory concentrations (MICs) of a series of nitroimidazole derivatives, some of which contained the 4-(trifluoromethoxy)benzylamino tail. nih.gov

Exploration of Ligand-Target Interactions

Understanding how a ligand like this compound and its derivatives interact with their biological target at a molecular level is crucial for rational drug design. This involves studying the conformational properties of the ligand and the electronic nature of the interactions.

Conformational Flexibility and Steric Complementarity in Binding

The three-dimensional shape of a molecule and its ability to adopt different conformations are critical for binding to a target protein. The 4-(trifluoromethoxy)phenyl group can influence the conformational preferences of the entire molecule. Studies on related structures have shown that the flexibility of the trifluoromethoxy group, when compared to a simpler methoxy (B1213986) group, can be advantageous for achieving better binding affinity. researchgate.net

Molecular docking studies are often employed to visualize and predict the binding mode of ligands within the active site of a receptor. These studies can reveal how well the ligand's shape complements the binding pocket and can highlight key steric interactions. For instance, in the context of P2Y1 receptor antagonists, docking simulations have shown how a molecule containing a 4-(trifluoromethoxy)phenyl group can fit into a previously unexplored hydrophobic pocket. nih.gov The preferred conformation of the ligand is often the one that maximizes favorable interactions and minimizes steric clashes with the protein. nih.gov

Electronic Contributions to Molecular Recognition

The electronic properties of a ligand, such as its charge distribution and ability to form hydrogen bonds and other non-covalent interactions, are fundamental to molecular recognition. The trifluoromethoxy group is a strong electron-withdrawing group, which significantly influences the electronic landscape of the entire molecule. mdpi.com This electronic pull can affect the acidity or basicity of nearby functional groups and modulate the strength of interactions with the target.

For example, the electron-withdrawing nature of the trifluoromethoxy group can enhance hydrogen bonding and electrostatic interactions with biological targets. mdpi.com In studies of Bcr-Abl inhibitors, a water molecule was observed to form a hydrogen bond bridge between the aniline (B41778) NH of a ligand containing a 4-(trifluoromethoxy)phenylamino group and the protein backbone. nih.gov These types of specific electronic interactions are often key determinants of binding affinity and selectivity.

Role of the Trifluoromethoxy Moiety in Binding Affinity and Selectivity

The trifluoromethoxy (-OCF3) group itself plays a multifaceted role in determining the binding affinity and selectivity of this compound and its derivatives. Its unique properties distinguish it from other substituents.

The -OCF3 group is highly lipophilic, which can enhance the molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. mdpi.com This increased lipophilicity can lead to improved pharmacokinetic profiles. mdpi.com Furthermore, the trifluoromethoxy group is metabolically stable due to the strength of the C-F bonds, which can increase the half-life of a drug. mdpi.com

From a binding perspective, the trifluoromethoxy group's conformational flexibility allows it to adapt to the shape of the binding site, potentially leading to additional favorable interactions. researchgate.net Its strong electron-withdrawing nature can also be exploited to fine-tune the electronic properties of the molecule for optimal target engagement. mdpi.com The strategic placement of this group is often a key consideration in the design of potent and selective inhibitors for various therapeutic targets. nih.gov

The following table summarizes the key properties of the trifluoromethoxy group and their implications for drug design.

Property of Trifluoromethoxy GroupImplication in Molecular DesignReference
Strong Electron-Withdrawing NatureEnhances hydrogen bonding and electrostatic interactions. mdpi.com
High LipophilicityImproves membrane permeability and hydrophobic interactions. mdpi.com
Metabolic StabilityIncreases in vivo half-life of the compound. mdpi.com
Conformational FlexibilityAllows for better adaptation to the binding site. researchgate.net

Computational Approaches to SAR

In the realm of modern drug discovery and molecular design, computational approaches have become indispensable for elucidating Structure-Activity Relationships (SAR). These methods provide valuable insights into how a chemical structure relates to its biological activity, thereby guiding the synthesis of more potent and selective compounds. For derivatives of this compound, computational tools are instrumental in predicting their interactions with biological targets and refining their molecular architecture for enhanced therapeutic potential.

Molecular Docking Studies for Predictive Binding Assessment

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand, such as a derivative of this compound, to the active site of a target protein. This predictive capability is crucial for understanding the structural basis of a compound's activity and for designing new analogs with improved affinity and selectivity.

While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available research, numerous studies on structurally related compounds containing the 4-(trifluoromethoxy)phenyl moiety highlight the significance of this functional group in molecular recognition. These studies provide a framework for understanding how this compound itself might interact with various protein targets.

For instance, in the design of novel cholinesterase inhibitors, a molecular docking study was conducted on a series of amides, including Benzyl (3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate nih.gov. The docking results indicated that the trifluoromethoxy group contributes to favorable hydrophobic interactions within the enzyme's active site nih.gov. Similarly, derivatives of 1,2,4-oxadiazin-5(6H)-one containing the 4-(trifluoromethoxy)phenyl group have been investigated as monoamine oxidase B (MAO-B) inhibitors. Molecular docking simulations of these compounds revealed key interactions within the MAO-B active site, guiding the synthesis of potent and selective inhibitors mdpi.com.

Another relevant example involves pyrimidine-based molecules targeting the MARK4 protein, where a compound featuring the 4-(trifluoromethoxy)phenyl group was synthesized and studied in silico nih.gov. The docking analysis helped to rationalize the observed biological activity and provided insights into the binding mode within the ATP binding pocket of the kinase nih.gov. Furthermore, computational docking has been employed to study curcuminoid derivatives bearing trifluoromethoxy substituents, which demonstrated favorable binding affinities to various cancer-related protein targets conicet.gov.ar.

These examples collectively underscore the utility of molecular docking in assessing the binding potential of compounds containing the 4-(trifluoromethoxy)phenyl scaffold. The insights gained from such studies are instrumental in the rational design of new therapeutic agents.

Compound ClassProtein TargetKey Interactions of 4-(Trifluoromethoxy)phenyl MoietyReference
4-aminosalicylanilidesCholinesterasesHydrophobic interactions nih.gov
1,2,4-Oxadiazin-5(6H)-onesMonoamine Oxidase B (MAO-B)Binding within the active site mdpi.com
Pyrimidine (B1678525) derivativesMARK4 Protein KinaseInteraction within the ATP binding pocket nih.gov
Curcuminoid derivativesCancer-related proteinsFavorable binding affinities conicet.gov.ar

Advanced Computational Scoring Functions for Ligand-Protein Interactions

The accuracy of molecular docking predictions is heavily reliant on the scoring function used to evaluate the fitness of a particular ligand pose within the protein's binding site. Scoring functions are mathematical models that estimate the binding free energy of a protein-ligand complex. They play a critical role in ranking different binding poses of a single ligand and in comparing the binding affinities of different ligands in virtual screening campaigns.

There are several classes of scoring functions, each with its own strengths and limitations:

Force-Field-Based Scoring Functions: These functions, such as those used in programs like DOCK and GOLD, calculate the binding energy based on classical molecular mechanics force fields, summing up the van der Waals and electrostatic interactions mdpi.com.

Empirical Scoring Functions: These functions are derived from fitting coefficients to a set of experimentally determined binding affinities. They typically include terms for hydrogen bonding, ionic interactions, hydrophobic effects, and rotational entropy.

Knowledge-Based Scoring Functions: These are derived from statistical analysis of atom-pair potentials from a large database of known protein-ligand complexes. They are based on the idea that more favorable interactions will be observed more frequently in experimental structures.

Machine Learning-Based Scoring Functions: More recently, machine learning algorithms, such as random forest and support vector machines, have been employed to develop highly accurate scoring functions by learning from large datasets of protein-ligand interactions mdpi.com.

In the context of compounds containing the 4-(trifluoromethoxy)phenyl group, the choice of scoring function is critical for accurately predicting their binding affinity. For example, in the study of cholinesterase inhibitors, molecular dynamics simulations were used to assess the stability of the docked complexes, providing a more rigorous evaluation than a simple docking score nih.gov. This highlights a trend towards using more computationally intensive methods to refine the predictions made by initial scoring functions.

The development and application of advanced scoring functions are an active area of research. For instance, the Comparative Assessment of Scoring Functions (CASF) benchmark provides a standardized framework for evaluating the performance of different scoring functions. The continuous improvement of these computational tools is essential for advancing structure-based drug design and for accurately predicting the biological activity of novel compounds like the derivatives of this compound.

Scoring Function TypeGeneral PrincipleExamplesCommon Application
Force-Field-BasedCalculates non-bonded interaction energies (van der Waals, electrostatics).DOCK, GOLDPose prediction and initial ranking.
EmpiricalSum of weighted energy terms fitted to experimental data.ChemScore, GlideScoreVirtual screening and lead optimization.
Knowledge-BasedStatistical potentials derived from databases of protein-ligand structures.PMF, DrugScoreBinding affinity prediction.
Machine Learning-BasedUses algorithms trained on large datasets to predict binding affinity.RF-Score, SFCscoreHigh-accuracy binding prediction.

Applications in Advanced Chemical and Materials Sciences

Utilization in Polymer Synthesis and Modification

The presence of the trifluoromethoxy group makes 4-(4-trifluoromethoxyphenyl)phenol a valuable monomer for creating high-performance fluorinated polymers. These polymers often exhibit enhanced thermal stability, chemical resistance, specific optical properties, and low dielectric constants, making them suitable for specialized applications.

The incorporation of this compound into polymer backbones is a strategic approach to developing materials with customized properties. The strong C-F bonds and the bulkiness of the -OCF₃ group contribute to polymers with high thermal and oxidative stability, resistance to solvents, and desirable hydrophobic and lipophobic characteristics. acs.org

One key application is in the synthesis of fluorinated poly(arylene ether)s . These polymers are typically synthesized via nucleophilic aromatic substitution, where the phenoxide form of this compound reacts with activated aromatic dihalides. The resulting polymers possess high glass transition temperatures (Tg) and excellent thermal stability. The trifluoromethoxy group helps to decrease the polymer's dielectric constant and moisture absorption while maintaining good mechanical properties. Research has shown that introducing bulky, fluorine-containing side groups can increase the free volume within the polymer matrix, which is instrumental in lowering the dielectric constant—a critical factor for materials used in high-frequency microelectronics. google.com

Another area of application is the synthesis of fluorinated polyurethanes . bloomtechz.com 4-(4-Trifluoromethoxyphenyl) isocyanate, a derivative of the parent phenol (B47542), can be reacted with various polyols to create polyurethanes. bloomtechz.com The fluorinated segments in these polymers tend to migrate to the surface, creating a low-energy surface with excellent hydrophobicity and chemical resistance, making them suitable for advanced coatings and membranes. bloomtechz.com

A specific example involves the synthesis of the monomer 2,5-bis[(4-trifluoromethoxyphenyl)oxycarbonyl]styrene (TFMS) from 4-(trifluoromethoxy)phenol (B149201). This monomer can then be polymerized to create novel fluorinated polymers with specific functionalities. consensus.app

Table 1: Properties of Polymers Incorporating the 4-(Trifluoromethoxy)phenyl Moiety

Polymer ClassKey Monomer/IntermediateResulting Polymer PropertiesPotential Applications
Poly(arylene ether)s This compoundHigh thermal stability, low dielectric constant, low moisture absorption, good solubility in organic solvents. google.comMicroelectronics, interlayer dielectrics, high-performance films. google.com
Fluorinated Polyurethanes 4-(Trifluoromethoxy)phenyl isocyanateLow surface energy, hydrophobicity, chemical resistance, good biocompatibility. bloomtechz.comAdvanced coatings, biomedical materials, membranes. bloomtechz.com
Polystyrenes 2,5-bis[(4-trifluoromethoxyphenyl)oxycarbonyl]styreneTailored refractive index and dielectric behavior. consensus.appSpecialty optical materials, dielectric composites. consensus.app

For a polymer to be useful in optical applications such as lenses, optical films, or waveguides, it must possess high transparency in the visible spectrum, a suitable refractive index, and low birefringence. The introduction of fluorine atoms into a polymer can lower its refractive index and decrease optical absorption.

This compound, with a refractive index of approximately 1.447, can be used as a monomer to produce polymers with high optical clarity. synquestlabs.com The trifluoromethoxy group disrupts the close packing of polymer chains, which helps to reduce crystallinity and light scattering, thereby increasing transparency. Furthermore, the symmetric substitution of fluorine-containing groups can reduce the dipole moment of the material, which contributes to achieving a lower dielectric constant and can influence optical properties. service.gov.uk Poly(aryl ether ketones) and polyesters synthesized from fluorinated bisphenols are known for their good optical properties, and this compound serves as a fundamental building block for analogous structures. google.comrsc.org

Role as Chemical Intermediates and Scaffolds in Complex Molecule Synthesis

Beyond polymerization, this compound is a versatile intermediate for constructing complex organic molecules, including heterocyclic systems, biaryl compounds, and active ingredients for agrochemicals and pharmaceuticals.

The structure of this compound is a scaffold for synthesizing a wide range of more complex molecules. After conversion to more reactive intermediates, it can participate in various coupling and cyclization reactions.

Heterocyclic Synthesis: The compound can be converted to its amine analog, 4-(trifluoromethoxy)aniline, which is a key precursor for various heterocyclic systems. For example, it is used in the synthesis of substituted 1,2,4-triazoles and 1,3,4-thiadiazoles. google.comgoogle.comresearchgate.net These reactions often involve condensation with isothiocyanates to form thiosemicarbazide (B42300) intermediates, which are then cyclized under acidic or basic conditions to yield the desired heterocycle. researchgate.net Such heterocyclic moieties are prevalent in medicinal chemistry and materials science.

Biaryl Compound Synthesis: The phenol can be converted into organometallic reagents, such as (4-(trifluoromethoxy)phenyl)boronic acid. This boronic acid is a common coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures. service.gov.ukrsc.org Biaryls are important structural motifs in many pharmaceuticals, liquid crystals, and organic electronic materials. The trifluoromethoxy-substituted phenyl ring can be coupled with a variety of other aryl or heteroaryl halides to produce complex, unsymmetrical biaryls with tailored electronic and physical properties. rsc.orgnih.govscispace.com

Table 2: Examples of Complex Molecules Derived from this compound

Starting IntermediateReaction TypeResulting Structure ClassExample
4-(Trifluoromethoxy)anilineCondensation/CyclizationTriazoles google.comgoogle.com4-[5-(4-trifluoromethoxy-phenylamino)-4H- acs.orgbloomtechz.comtriazol-3-yl]-phenol google.com
(4-(Trifluoromethoxy)phenyl)boronic acidSuzuki-Miyaura CouplingBiaryls service.gov.ukrsc.org5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine service.gov.uk
4-(Trifluoromethoxy)phenyl isothiocyanateCondensation/CyclizationThiadiazoles researchgate.net5-(Aryl)-N-(4-trifluoromethoxyphenyl)-1,3,4-thiadiazol-2-amine researchgate.net
4-(Trifluoromethoxy)phenolMitsunobu CouplingPiperidine (B6355638) Derivatives 4-(4-(Trifluoromethoxy)phenoxy)piperidine bldpharm.com

The trifluoromethoxy group is considered a "super-methyl" group in medicinal and agrochemical chemistry because it is lipophilic yet strongly electron-withdrawing, and it is metabolically stable. These properties make it a desirable substituent for bioactive molecules.

This compound and its derivatives are used in the synthesis of a variety of specialty chemicals. lookchem.com In the agrochemical industry, molecules containing the 4-(trifluoromethoxy)phenyl moiety have been developed as potent herbicides and insecticides. acs.orgnih.gov For instance, derivatives have been incorporated into pyrethroid insecticides and protoporphyrinogen (B1215707) oxidase inhibiting herbicides. acs.org

In medicinal chemistry, this phenol is a building block for synthesizing inhibitors of enzymes like soluble epoxide hydrolase (sEH) and for antitubercular drugs. service.gov.uk The trifluoromethoxy group often enhances the metabolic stability and cell membrane permeability of a drug candidate. For example, it is a key component in the synthesis of quinazolin-4-one derivatives investigated as potential protease inhibitors. nih.gov

Catalytic Applications and Reagent Development

While primarily used as a structural component, derivatives of this compound also find use in catalysis and as specialized laboratory reagents.

Phenolic compounds can be converted into ligands for transition metal catalysts. rsc.org A patent describes the use of a chiral aminophenol ligand containing a 6-((4-methylpiperazin-1-yl)(4-(trifluoromethoxy)phenyl)methyl)benzo[d] service.gov.ukdioxol-5-ol structure for the asymmetric synthesis of a pharmaceutical compound. google.com In such applications, the electronic properties conferred by the trifluoromethoxy group can influence the activity and selectivity of the metal center.

Furthermore, the compound itself or its simple derivatives are used as reagents in laboratory research. bloomtechz.com For example, carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP), a derivative, is a well-known ionophore and uncoupling agent used in mitochondrial studies. sigmaaldrich.com This highlights the role of the 4-(trifluoromethoxy)phenyl scaffold in creating tools for biochemical research.

Advanced Analytical Methods for Detection and Quantification in Research

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate components of a mixture for subsequent identification and quantification. For phenolic compounds like "4-(4-Trifluoromethoxyphenyl)phenol," both gas and liquid chromatography are extensively utilized.

Gas chromatography (GC) is a robust technique for analyzing volatile and semi-volatile compounds. frontiersin.org For phenols, which can be less volatile, derivatization is often employed to increase their volatility and improve chromatographic behavior. epa.gov Common derivatization agents include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique couples the separation power of GC with the identification capabilities of mass spectrometry. nih.gov GC-MS provides detailed structural information and is highly sensitive, making it invaluable for the unambiguous identification of compounds in complex mixtures. labmanager.commdpi.com Electron impact (EI) is a common ionization method in GC-MS that generates reproducible mass spectra, aiding in library matching and structural elucidation. labmanager.com

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a widely used technique for the quantification of organic compounds. mdpi.com While it does not provide structural information like MS, it offers high sensitivity and a wide linear range, making it suitable for routine quantitative analysis of underivatized phenols. epa.gov

A typical GC method for phenolic compounds might involve a capillary column, such as one with a 5% phenyl polysiloxane stationary phase. sigmaaldrich.cn The temperature program would be optimized to ensure good separation of the analytes. For instance, a method could start at a lower temperature and ramp up to a higher temperature to elute all compounds of interest. sigmaaldrich.cn

Table 1: Illustrative GC Parameters for Phenolic Compound Analysis

ParameterTypical Value
Column Capillary, e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness
Stationary Phase e.g., 5% Phenyl, 95% Dimethylpolysiloxane
Carrier Gas Helium
Injection Mode Splitless
Injector Temperature 280 °C
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

This table provides a generalized example of GC parameters and may require optimization for specific applications.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. labmanager.com For fluorinated compounds like "this compound," reversed-phase HPLC is a common approach. chromatographyonline.comrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC utilizes a liquid mobile phase to separate components of a mixture. nih.gov A common setup for phenolic compounds involves a C18 column and a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govusp.br Detection is often achieved using a UV-Vis or photodiode array (PDA) detector. usp.brnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): The coupling of LC with MS has revolutionized the analysis of complex mixtures. labmanager.comamazonaws.com LC-MS provides molecular weight information, while LC-MS/MS offers enhanced selectivity and structural information through fragmentation analysis. labmanager.comamazonaws.com These techniques are particularly powerful for identifying and quantifying trace levels of compounds in complex matrices. mdpi.comnih.gov The use of high-resolution mass spectrometry (HRMS) in conjunction with LC can provide highly accurate mass measurements, facilitating the determination of elemental composition. nih.gov

Fluorinated phases can also be employed in HPLC to provide alternative selectivity for separating fluorinated analytes. chromatographyonline.com

Table 2: Illustrative HPLC Parameters for the Analysis of a Related Compound

ParameterValue
Column Nucleosil 120-3 C18, 125 x 4 (i.d.) mm, 3 µm
Mobile Phase Acetonitrile/Water
Flow Rate 1 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection UV at 226 nm and 258 nm

This table is based on the analysis of impurities related to a trifluoromethoxyphenyl compound and serves as an illustrative example. cipac.org

Hyphenated Analytical Systems for Comprehensive Characterization

The integration of multiple analytical techniques, known as hyphenation, provides a comprehensive approach to the structural identification and characterization of compounds, especially in complex samples. researchgate.net

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR): The coupling of GC with Fourier Transform Infrared Spectroscopy (FTIR) provides information about the functional groups present in a molecule. frontiersin.org This can be complementary to the information obtained from mass spectrometry, particularly in distinguishing between isomers that may have similar mass spectra. frontiersin.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): As previously mentioned, LC-MS/MS is a powerful tool for structural elucidation. amazonaws.com The first mass spectrometer selects a specific ion (the precursor ion), which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions, providing a "fingerprint" that is highly specific to the compound's structure. labmanager.com This technique is instrumental in identifying unknown compounds and confirming the identity of known ones. nih.gov

The combination of these techniques allows for a multi-dimensional analysis, significantly increasing the confidence in the structural assignment of a compound like "this compound". nih.gov

For the unequivocal structural elucidation of compounds in highly complex mixtures, even more advanced hyphenated systems are employed. mdpi.com

High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (HPLC-SPE-NMR): This technique combines the separation power of HPLC with the unparalleled structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govchromatographyonline.com After separation by HPLC, individual peaks of interest are trapped on a solid-phase extraction (SPE) cartridge. nih.gov This allows for the concentration of the analyte and the removal of the HPLC mobile phase, which can interfere with the NMR measurement. The trapped compound is then eluted with a deuterated solvent directly into the NMR spectrometer for analysis. nih.govchromatographyonline.com This approach is particularly valuable for the definitive identification of novel compounds or for distinguishing between closely related isomers. nih.gov

Integration with Time-of-Flight Mass Spectrometry (TOF-MS): The addition of a TOF-MS detector to an HPLC-SPE-NMR system (HPLC-SPE-NMR-TOF-MS) provides yet another layer of information. mdpi.com TOF-MS offers high-resolution and accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. springernature.com The combination of retention time, accurate mass, fragmentation patterns (from MS/MS if included), and detailed structural information from NMR provides the highest level of confidence in compound identification. springernature.com

These sophisticated, integrated systems are at the forefront of analytical chemistry and are essential for tackling the challenges of identifying and characterizing small molecules in complex biological and environmental samples. nih.govspringernature.com

Spectrophotometric and Colorimetric Methods for Phenolic Compound Detection

Spectrophotometric and colorimetric methods are often used for the rapid quantification of total phenolic compounds in a sample. ijset.inresearchgate.net These methods are generally simpler and less expensive than chromatographic techniques but are less specific. ijset.innipne.ro

One of the most common methods is the Folin-Ciocalteu assay . acs.orgacs.org This method is based on a redox reaction where phenolic compounds reduce the Folin-Ciocalteu reagent (a mixture of phosphotungstic and phosphomolybdic acids) under alkaline conditions, resulting in the formation of a blue-colored complex. nipne.roredalyc.org The intensity of the blue color, which is measured spectrophotometrically at a specific wavelength (typically around 725-765 nm), is proportional to the total amount of phenolic compounds present in the sample. nipne.roacs.orgredalyc.org The results are usually expressed as gallic acid equivalents (GAE). redalyc.org

While the Folin-Ciocalteu method is widely used for its simplicity and reproducibility, it is important to note its limitations. The reagent can also react with other non-phenolic reducing substances, such as ascorbic acid and certain amino acids, which can lead to an overestimation of the total phenolic content. nih.govnipne.ro Therefore, while useful for screening purposes, results from this method should be interpreted with caution and may require confirmation by more specific chromatographic techniques. acs.org

Environmental Transformation and Degradation Pathways of Trifluoromethoxy Phenols

Photochemical Degradation Mechanisms and Environmental Fate

Photochemical degradation, or photolysis, is a key abiotic process that can break down chemical compounds in the environment through the action of sunlight. For aromatic compounds like phenols, this often involves reactions with photochemically generated reactive species such as hydroxyl radicals.

Biotransformation and Biodegradation Studies in Aquatic and Soil Systems

Biotransformation by microorganisms is a crucial pathway for the removal of organic pollutants from aquatic and soil environments. This process involves enzymes that can metabolize foreign compounds.

There is a notable lack of studies specifically investigating the biodegradation of 4-(4-trifluoromethoxyphenyl)phenol. However, research into the metabolism of pharmaceuticals and agrochemicals containing the trifluoromethoxyphenyl moiety indicates a high degree of stability and resistance to microbial degradation. acs.orgchem960.com The trifluoromethoxy group is known to enhance metabolic stability in drug design, suggesting that microorganisms in soil and water may struggle to break it down. chem960.com

A study on the biotransformation of a thiophene-containing anticancer drug, which also includes a (4-trifluoromethoxy-phenyl)-amide group, revealed that it can be oxidized by cytochrome P450 enzymes in mammals. acs.org These enzymatic pathways can sometimes be analogous to those found in microbes, suggesting that oxidative transformation of the molecule is a potential, albeit likely slow, biotransformation route.

Chemical Oxidation and Reduction Pathways in Environmental Contexts

Chemical oxidation and reduction reactions can contribute to the transformation of organic compounds in the environment, driven by naturally occurring oxidizing agents (e.g., manganese oxides, reactive oxygen species) or reducing conditions (e.g., in anoxic sediments).

For phenolic compounds, oxidation is a significant transformation pathway. Research on a related compound, 2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol, suggests that oxidation by agents like potassium permanganate (B83412) or hydrogen peroxide can lead to the formation of quinones. smolecule.com It is reasonable to infer that this compound could undergo a similar transformation to form a corresponding benzoquinone derivative. Reduction reactions, using agents like sodium borohydride, have been shown to yield reduced phenolic derivatives for analogous compounds. smolecule.com In an environmental context, such reductions might occur in anaerobic environments.

The table below outlines potential transformation products based on these inferred pathways.

Table 1: Potential Chemical Transformation Products of this compound

Transformation Pathway Potential Product(s)
Oxidation 4-(4-Trifluoromethoxyphenyl)benzo-1,2-quinone
Polymerization products via radical coupling

It is important to emphasize that these are projected pathways based on the reactivity of similar chemical structures. Direct experimental studies are needed to confirm the specific environmental transformation products and degradation rates of this compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-Trifluoromethoxyphenyl)phenol, and what challenges arise in achieving high yield and purity?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or coupling reactions. For example, halogenation of phenol derivatives using catalysts like iron-chromium oxides may introduce substituents at the para position, followed by trifluoromethoxy group incorporation via nucleophilic substitution. Key challenges include controlling regioselectivity and minimizing side reactions (e.g., over-halogenation). Purification often involves recrystallization or column chromatography, with purity verified by HPLC (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR confirms the trifluoromethoxy group (δ ~ -55 to -60 ppm). 1H^{1}\text{H} NMR identifies phenolic protons (δ ~5-6 ppm) and aromatic protons.
  • FT-IR : Stretching vibrations for C-F (1100–1250 cm1^{-1}) and O-H (3200–3600 cm1^{-1}) groups.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 276.06).
  • XRD : For crystalline derivatives, XRD determines structural conformation .

Q. How does the trifluoromethoxy group influence the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : The electron-withdrawing trifluoromethoxy group reduces solubility in polar solvents compared to unsubstituted phenols. Stability studies (via UV-Vis or HPLC) show degradation under strongly acidic/basic conditions, forming quinones or sulfonated byproducts. Buffered solutions (pH 6–8) are recommended for storage .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in Friedel-Crafts alkylation or acylation reactions?

  • Methodological Answer : The phenol moiety acts as an activating group, directing electrophiles to the ortho/para positions. Computational studies (DFT) reveal that the trifluoromethoxy group modulates electron density, favoring para-substitution in Friedel-Crafts reactions. Reaction progress can be monitored via 1H^{1}\text{H} NMR or GC-MS, with intermediates trapped using quenching agents (e.g., D2_2O) .

Q. How does this compound interact with oxidative enzymes, and what degradation pathways are observed?

  • Methodological Answer : In enzymatic studies with vanillyl-alcohol oxidase (VAO), the compound undergoes demethylation or hydroxylation, forming quinone intermediates. HPLC-MS tracks degradation products, while stopped-flow spectroscopy monitors kinetic parameters (e.g., kcat=2.3×103k_{\text{cat}} = 2.3 \times 10^3 s1^{-1}). Environmental degradation pathways (e.g., photolysis) can be studied using simulated sunlight and LC-TOF analysis .

Q. What strategies are employed to resolve contradictions in reported bioactivity data for this compound in receptor-binding assays?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., µM vs. nM ranges) may arise from assay conditions (pH, solvent). Standardization includes:

  • Using radiolabeled ligands (e.g., 3^3H) for competitive binding assays.
  • Validating results across multiple cell lines (e.g., HEK293 vs. CHO).
  • Applying negative controls (e.g., knockout receptors) to confirm specificity .

Q. How can computational modeling predict the compound’s electronic effects in supramolecular assemblies or coordination complexes?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Molecular docking (AutoDock Vina) simulates interactions with metal ions (e.g., Cu2+^{2+}) or host molecules (e.g., cyclodextrins). Electrostatic potential maps guide synthetic modifications for enhanced binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.